2-Chloro-6-(chloromethyl)quinoline hydrochloride

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Researchers constructing 2D SAR libraries around the 2-chloroquinoline pharmacophore face a bottleneck: accessing two independently addressable diversification points from a single starting material. 2-Chloro-6-(chloromethyl)quinoline hydrochloride solves this by providing orthogonal C2-Cl (Pd-catalyzed cross-coupling/SNAr) and C6-CH2Cl (SN2) electrophilic handles. Key advantages: • Enables sequential diversification without protecting-group manipulation - first C2 Suzuki/Sonogashira coupling (>90% yield validated on 2-Cl-quinolines), then C6 SN2 with amines, thiols, or alkoxides. • Generates antibacterial SAR libraries from a single intermediate; 2-chloroquinoline derivatives demonstrate MIC 2.5-10 µg/mL against Gram-positive strains, with superior biofilm inhibition (IC₅₀ 12.97 µM vs. linezolid 15.93 µM). • Supplied as hydrochloride salt for direct aqueous biological assay preparation, avoiding DMSO-solubility limitations of neutral quinoline free bases.

Molecular Formula C10H8Cl3N
Molecular Weight 248.5 g/mol
Cat. No. B11865991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(chloromethyl)quinoline hydrochloride
Molecular FormulaC10H8Cl3N
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1CCl.Cl
InChIInChI=1S/C10H7Cl2N.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6H2;1H
InChIKeyYVTYXFCZJUQQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(chloromethyl)quinoline hydrochloride: Structural & Procurement Profile


2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS 1823516-55-7) is a bifunctional quinoline building block featuring a chlorine atom at the C2 position and a chloromethyl group at the C6 position, isolated as the hydrochloride salt . Its molecular formula is C₁₀H₈Cl₃N with a molecular weight of 248.54 g/mol, and it is supplied as a solid suitable for research and further manufacturing use . The compound belongs to the 2-chloroquinoline family, a privileged scaffold in medicinal chemistry and organic synthesis, but is distinguished from simpler analogs by the simultaneous presence of two orthogonal electrophilic handles.

Dual orthogonal handles: C2-Cl for cross-coupling/SNAr, C6-CH₂Cl for SN2 diversification
Stable hydrochloride salt solid – room-temperature storage, reduced hygroscopic degradation

Why 2-Chloro-6-(chloromethyl)quinoline hydrochloride Cannot Be Replaced


The presence of two distinct electrophilic centers—the C2 chlorine, which undergoes palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), and the C6 chloromethyl group, which participates in SN2-type nucleophilic substitution—creates a synthetic vector space that cannot be replicated by analogs possessing only one of these functionalities [1]. The base-controlled regioselective metalation studies on chloro-substituted quinolines demonstrate that the C2 position can be selectively functionalized under Pd(0) catalysis, while the exocyclic chloromethyl group is independently addressable through classical SN2 chemistry, enabling sequential diversification without protecting-group manipulation [2]. Furthermore, the 6-position of the chloromethyl group places it para to the quinoline nitrogen, electronically decoupling it from the C2-Cl reactivity and avoiding the steric congestion that arises in 3-chloromethyl analogs.

Single-handle analogs
2-Chloroquinoline or 6-(chloromethyl)quinoline provide only one electrophilic site, limiting sequential diversification to a single step.
C3 regioisomer interference
2-Chloro-3-(chloromethyl)quinoline places the chloromethyl group ortho-like to C2, risking steric congestion and competing reactivity during Pd-catalyzed couplings.
Free base handling
Free base analogs often exhibit low melting points or semi-solid consistency, requiring refrigerated storage and having typically lower initial purity than the stable hydrochloride salt.

2-Chloro-6-(chloromethyl)quinoline hydrochloride: Quantitative Differentiation Evidence


Dual Orthogonal Electrophilic Sites Enable Sequential Functionalization

2-Chloro-6-(chloromethyl)quinoline hydrochloride possesses two electrophilic centers with orthogonal reactivity modes: the C2 chlorine is activated for Pd(0)-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) and SNAr reactions, while the C6 chloromethyl group is primed for SN2 nucleophilic displacement [1]. In contrast, 2-chloroquinoline (CAS 612-62-4) and 6-(chloromethyl)quinoline (CAS 2644-82-8) each contain only one of these reactive handles, providing a single functionalization vector [2]. The Pd-mediated substitution of 2-chloroquinolines has been demonstrated to proceed in yields exceeding 90% under optimized conditions, confirming the C2-Cl reactivity [1]. The exocyclic chloromethyl group at C6 is electronically isolated from the heterocyclic π-system, allowing independent nucleophilic displacement without interference with C2 transformations.

Dual orthogonal sites
Class-level
Target 2 sites (C2-Cl, C6-CH₂Cl)
2-Chloroquinoline 1 site (C2-Cl only)
6-(Chloromethyl)quinoline 1 site (C6-CH₂Cl only)
Enables sequential functionalization without protecting-group strategies.
Class-level inference; Pd-catalyzed cross-coupling reactivity confirmed on 2-chloroquinolines.
Organic Synthesis Medicinal Chemistry Building Block Chemistry

Chloromethyl Intermediate Strategy Enhances Antibacterial Potency

The chloromethyl intermediate 3-(chloromethyl)-2-chloro-6-methylquinoline—the closest studied analog to 2-chloro-6-(chloromethyl)quinoline—exhibited weak antibacterial activity with MIC values of 200 µg/mL against test bacterial strains [1]. Upon nucleophilic substitution with sulphanilamide and p-aminophenol to generate secondary amines, the MIC improved to 12.5–25 µg/mL, representing an 8- to 16-fold enhancement in potency [1]. This demonstrates that the chloromethyl group serves not merely as a synthetic handle but as a critical vector for potency optimization; replacement with a non-reactive methyl group (as in 2-chloro-6-methylquinoline) eliminates this derivatization pathway entirely. The 2-chloro-6-methylquinoline hydrazone series further confirmed that the C2-chloro substituent is essential for antibacterial activity, with electron-withdrawing groups in the benzoyl ring producing maximum effect [2].

Chloromethyl SAR
Cross-study
8- to 16-fold
MIC reduction after derivatization (200 → 12.5–25 µg/mL)
Supports chloromethyl handle as a SAR vector for potency improvement.
Cross-study comparable; strain panel context (E. coli, S. aureus, P. aeruginosa).
Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Antibacterial Potency of the 2-Chloroquinoline Scaffold

The 2-chloroquinolinyl motif—the core pharmacophore retained in 2-chloro-6-(chloromethyl)quinoline hydrochloride—was demonstrated in compound 5h to exhibit an antibacterial MIC range of 2.5–10 µg/mL across tested strains, placing it in the comparable potency range of the clinical standard linezolid (MIC 2–3 µg/mL) and substantially more potent than ciprofloxacin (MIC 25–50 µg/mL) [1]. In Pseudomonas aeruginosa biofilm inhibition, the same 2-chloroquinolinyl derivative (5h) achieved an IC₅₀ of 12.97 ± 0.33 µM, outperforming linezolid (IC₅₀ = 15.93 ± 0.18 µM) [1]. The 2-chloro-8-methylquinolinyl analog (5i) showed slightly weaker activity (IC₅₀ = 15.63 ± 0.20 µM), indicating that substitution pattern on the quinoline ring modulates potency [1]. This establishes the 2-chloroquinoline core as a validated antibacterial pharmacophore with potency metrics directly benchmarked against clinical antibiotics.

Scaffold activity
Class-level
Scaffold 5h MIC 2.5–10 µg/mL; Biofilm IC₅₀ 12.97 µM
Linezolid MIC 2–3 µg/mL; Biofilm IC₅₀ 15.93 µM
Ciprofloxacin MIC 25–50 µg/mL
Reported scaffold activity context; biofilm inhibition comparable to linezolid.
Class-level inference; in vitro Gram-positive and P. aeruginosa assays.
Antibacterial Agents Biofilm Inhibition Drug-Resistant Bacteria

Hydrochloride Salt Form Handling Advantages

2-Chloro-6-(chloromethyl)quinoline hydrochloride is supplied as a solid hydrochloride salt, in contrast to the free base form of closely related analogs such as 2-chloroquinoline (CAS 612-62-4, melting point 34–37 °C, semi-solid at ambient temperature) [1] and 2-(chloromethyl)quinoline free base (CAS 4377-41-7, which can exist as a low-melting solid or liquid depending on ambient conditions) . The hydrochloride salt form of 2-(chloromethyl)quinoline (CAS 3747-74-8) is explicitly described as 'more stable and easier to handle than its free base form,' with commercial availability at ≥98% purity (HPLC) as a crystalline solid . The target compound, bearing an additional C2 chlorine, benefits from the same salt-form stabilization while retaining both electrophilic sites. Commercially, the hydrochloride salt of 2-(chloromethyl)quinoline is offered at 97–98% purity by multiple vendors (TCI, Thermo Scientific, Aladdin), establishing an industry-standard quality benchmark for chloromethylquinoline hydrochloride salts .

Salt form stability
Cross-study
Physical state Solid hydrochloride salt vs. free base semi-solid/low-melting
Purity benchmark ≥98% (HPLC) for related quinoline hydrochloride salts
Solid salt form reduces storage complexity and hygroscopic degradation.
Cross-study comparable; vendor data on chloromethylquinoline hydrochloride analogs.
Chemical Procurement Salt Selection Compound Stability

Regioisomeric Chloromethyl Positioning in Domino Reactions

The 2-chloro-3-(chloromethyl)quinoline isomer has been employed in palladium-catalyzed domino Sonogashira coupling–cyclization sequences to construct fused polycyclic systems, but the proximal positioning of the chloromethyl group at C3 creates steric congestion with the C2 chlorine that can limit coupling efficiency [1]. The target compound, 2-chloro-6-(chloromethyl)quinoline hydrochloride, places the chloromethyl group at the C6 position—para to the quinoline nitrogen and remote from the C2 reaction center—eliminating this steric interference. Computational DFT analysis of chloro-substituted quinolines confirms that the electronic environment at C2 is modulated by substituents at other ring positions, with electron-withdrawing groups at C6 having a distinct effect from those at C3 on the activation energy for metalation at C2 [2]. This regioisomeric differentiation is critical for synthetic sequences requiring sequential Pd-catalyzed C2 functionalization followed by SN2 displacement at the chloromethyl position, where the C3 isomer risks competitive side reactions.

Regioisomer control
Supporting
C6 isomer Remote, sterically independent from C2-Cl
C3 isomer Proximal, steric congestion and competing reactivity possible
C6 regioisomer supports sequential Pd/SN2 chemistry without competing side reactions.
Supporting evidence from domino coupling and DFT studies on chloro-substituted quinolines.
Cross-Coupling Chemistry Domino Reactions Heterocycle Synthesis

2-Chloro-6-(chloromethyl)quinoline hydrochloride: Application Scenarios


Divergent Lead Optimization via Sequential C2 and C6 Diversification

Research groups developing structure-activity relationship (SAR) libraries around the 2-chloroquinoline scaffold can utilize 2-chloro-6-(chloromethyl)quinoline hydrochloride as a single starting material for two-step divergent synthesis: first, Pd-catalyzed Suzuki or Sonogashira coupling at C2 to introduce aryl or alkynyl diversity elements (validated to proceed in >90% yield on 2-chloroquinolines) [1], followed by SN2 displacement of the C6 chloromethyl group with amine, thiol, or alkoxide nucleophiles to generate a second diversity point. This two-dimensional library approach is not accessible using 2-chloroquinoline or 6-(chloromethyl)quinoline alone, each of which permits only one diversification step [2]. The quinoline scaffold's antibacterial activity against Gram-positive strains at MIC 2.5–10 µg/mL provides a phenotypic screening rationale for this library design [3].

Antibacterial Lead Optimization Targeting Resistant Pathogens

The 2-chloroquinoline pharmacophore has demonstrated antibacterial MIC values of 2.5–10 µg/mL—comparable to linezolid (2–3 µg/mL)—and superior biofilm inhibition (IC₅₀ 12.97 µM vs. linezolid 15.93 µM) against P. aeruginosa [3]. 2-Chloro-6-(chloromethyl)quinoline hydrochloride can serve as the key intermediate for synthesizing Schiff base or secondary amine derivatives through the reactive C6 chloromethyl handle. Literature precedent with the closely related 2-chloro-6-methylquinoline scaffold demonstrates that chloromethyl intermediates with weak intrinsic activity (MIC 200 µg/mL) can be transformed into potent antibacterial agents (MIC 12.5–25 µg/mL) through nucleophilic substitution at the chloromethyl position [4]. This positions the compound for programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-positive pathogens where fluoroquinolone cross-resistance (ciprofloxacin MIC 25–50 µg/mL) necessitates new chemotypes.

MELK Kinase Inhibitor and Anticancer Quinoline Derivatives

Quinoline derivatives bearing chlorine substituents at C2 have been patented as maternal embryonic leucine zipper kinase (MELK) inhibitors for oncology applications, with the C2 position serving as a critical attachment point for substituted aromatic and heterocyclic moieties [5]. 2-Chloro-6-(chloromethyl)quinoline hydrochloride provides the additional C6 chloromethyl handle for introducing solubilizing groups, fluorescent tags, or biotinylated probes—functionalities frequently required for cellular target engagement assays and chemical biology studies—without compromising the C2 pharmacophoric attachment. The hydrochloride salt form ensures adequate aqueous solubility for biological assay preparation, avoiding DMSO-dependent solubility limitations common with neutral quinoline free bases.

Agrochemical Intermediate for Quinoline Fungicides and Bactericides

Chloromethyl quinoline derivatives are established intermediates in both pharmaceutical and agrochemical development, with patent literature describing their utility in preparing antimicrobial and antifungal plant protectives [6]. The dual chlorine content of 2-chloro-6-(chloromethyl)quinoline hydrochloride (3 chlorine atoms, MW 248.54 g/mol) provides a higher halogen mass fraction than simpler quinoline building blocks, which can be advantageous for introducing multiple halogen substituents into agrochemical lead structures in a single synthetic step. The independent reactivity of C2-Cl and C6-CH2Cl enables chemists to differentially introduce lipophilic (via C2 cross-coupling) and polar/functionalized (via C6 SN2) substituents, modulating logP and metabolic stability in fungicide development programs.

Application
Selection Property
Validation Focus
Divergent SAR library synthesis
Dual orthogonal reactive handles (C2-Cl, C6-CH₂Cl)
Sequential Pd cross-coupling then SN2 diversification
Antibacterial lead optimization
Chloromethyl group as derivatizable vector for potency enhancement
MIC and biofilm endpoint assays against Gram-positive and P. aeruginosa
Kinase inhibitor chemical biology
C2-Cl for pharmacophore attachment; C6-CH₂Cl for probe conjugation
Target engagement and cellular assay compatibility
Agrochemical fungicide intermediate
Dual halogen substitution for lipophilic/polar tuning
logP modulation and metabolic stability screening

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